4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a trifluoroethyl group attached to the nitrogen atom at the first position. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid, with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-amino-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole or 4-thio-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-methanol.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the pyrazole ring can interact with various biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group at the fifth position.
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the bromine atom at the fourth position.
4-Bromo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group.
Uniqueness
4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its substituents. The presence of both the bromine atom and the trifluoroethyl group imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its unique chemical structure which includes a bromine atom, a methyl group, and a trifluoroethyl group. This combination imparts distinct chemical properties that have garnered interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C6H6BrF3N2
- Molecular Weight : 239.03 g/mol
- CAS Number : 2054953-75-0
The presence of the trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets in biological systems. The bromine atom can participate in halogen bonding , which may stabilize interactions with proteins or enzymes. Additionally, the trifluoroethyl group may facilitate binding to hydrophobic pockets within these targets.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit key cancer-related pathways:
- BRAF(V600E) Inhibition : Pyrazole derivatives have demonstrated effectiveness against BRAF(V600E) mutations commonly found in melanoma.
- Synergistic Effects : Studies have shown that combining pyrazole derivatives with established chemotherapeutics like doxorubicin can enhance cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains and fungi:
- Mechanism : The mode of action often involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for microbial survival .
Comparative Analysis with Similar Compounds
Compound | Structure | Key Biological Activity |
---|---|---|
4-Bromo-5-methyl-1H-pyrazole | Lacks trifluoroethyl group | Limited bioactivity |
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Lacks bromine atom | Altered reactivity |
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Lacks methyl group | Different oxidation properties |
The unique combination of bromine and trifluoroethyl groups in this compound contributes to its distinct biological profile compared to other pyrazole derivatives.
Study on Antitumor Activity
A study evaluated the anticancer potential of various pyrazole derivatives in vitro. The results indicated that compounds containing halogen substituents (like bromine) exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted the potential for developing new therapeutics based on these findings .
Study on Antimicrobial Properties
Research focused on the synthesis of novel pyrazole carboxamide derivatives showed promising antifungal activity against several pathogenic fungi. These derivatives were tested using mycelial growth inhibition assays, demonstrating moderate to excellent efficacy .
Properties
Molecular Formula |
C6H6BrF3N2 |
---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C6H6BrF3N2/c1-4-5(7)2-11-12(4)3-6(8,9)10/h2H,3H2,1H3 |
InChI Key |
WUYFBGGLNIKEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)(F)F)Br |
Origin of Product |
United States |
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